1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-
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Overview
Description
1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- typically involves multiple steps, including the formation of the pyridine ring, the introduction of the phenyl and trifluoromethyl groups, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1(2H)-Pyridinecarboxylic acid,3,4-dihydro-,methyl ester (9CI)
- 1(2H)-Pyridinecarboxylic acid,ethyl ester (9CI)
- 1(2H)-Pyridinecarboxylic acid,2-oxo- (9CI)
Uniqueness
1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
552293-34-2 |
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Molecular Formula |
C30H27F6NO3 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-2-phenyl-3,4-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C30H27F6NO3/c1-21(23-16-25(29(31,32)33)18-26(17-23)30(34,35)36)40-20-28(24-12-6-3-7-13-24)14-8-9-15-37(28)27(38)39-19-22-10-4-2-5-11-22/h2-7,9-13,15-18,21H,8,14,19-20H2,1H3/t21-,28-/m1/s1 |
InChI Key |
AIWAGJRRWAEYMK-LYZGTLIUSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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